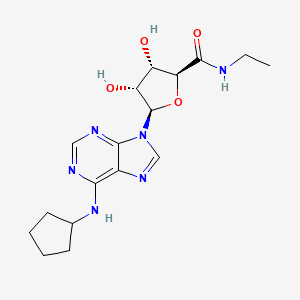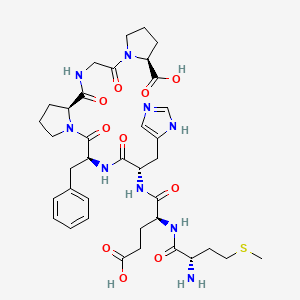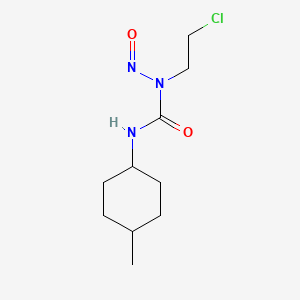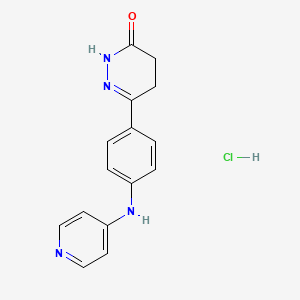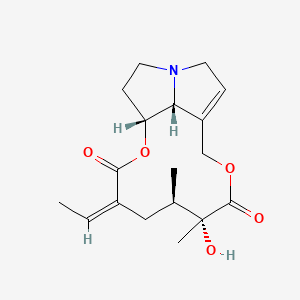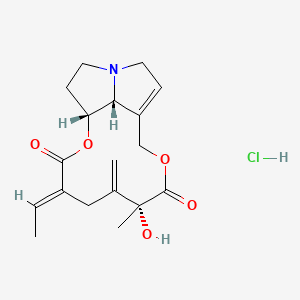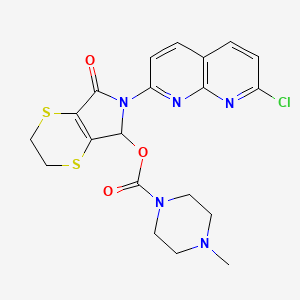
Suriclone
Overview
Description
Suriclone is a sedative and anxiolytic drug belonging to the cyclopyrrolone family of drugs. It is chemically distinct from benzodiazepines but shares a similar pharmacological profile, including sedative and anxiolytic properties . This compound is known for its ability to modulate gamma-aminobutyric acid type A (GABA A) receptors, which play a crucial role in its effects .
Preparation Methods
The synthesis of suriclone involves multiple steps, starting with the preparation of the core cyclopyrrolone structure. The synthetic route typically includes the following steps:
Formation of the core structure: The cyclopyrrolone core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of functional groups: Various functional groups, such as the chloro and piperazine moieties, are introduced through substitution reactions.
Final assembly: The final product is obtained by coupling the intermediate compounds under specific reaction conditions.
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of this compound .
Chemical Reactions Analysis
Suriclone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different derivatives.
Substitution: This compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Suriclone has been extensively studied for its scientific research applications, including:
Chemistry: this compound is used as a model compound in studies involving the synthesis and reactivity of cyclopyrrolone derivatives.
Biology: this compound’s effects on GABA A receptors make it a valuable tool for studying the role of these receptors in various biological processes.
Medicine: this compound is investigated for its potential therapeutic applications in treating anxiety and sleep disorders.
Mechanism of Action
Suriclone exerts its effects by modulating GABA A receptors, which are a type of neurotransmitter receptor in the brain. By binding to these receptors, this compound enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to sedative and anxiolytic effects. This compound is more subtype-selective than most benzodiazepines, which contributes to its unique pharmacological profile .
Comparison with Similar Compounds
Suriclone is part of the cyclopyrrolone family of drugs, which includes other compounds such as zopiclone and pagoclone. While these compounds share similar pharmacological properties, this compound is unique in its chemical structure and subtype selectivity for GABA A receptors . Compared to benzodiazepines, this compound has fewer amnestic effects, making it a valuable alternative for certain therapeutic applications .
Similar Compounds
- Zopiclone
- Pagoclone
- Benzodiazepines (for comparison purposes)
Properties
CAS No. |
53813-83-5 |
|---|---|
Molecular Formula |
C20H20ClN5O3S2 |
Molecular Weight |
478.0 g/mol |
IUPAC Name |
[6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] 4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C20H20ClN5O3S2/c1-24-6-8-25(9-7-24)20(28)29-19-16-15(30-10-11-31-16)18(27)26(19)14-5-3-12-2-4-13(21)22-17(12)23-14/h2-5,19H,6-11H2,1H3 |
InChI Key |
RMXOUBDDDQUBKD-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3 |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3 |
Appearance |
Solid powder |
| 53813-83-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(8-(7-chloro(1,8)naphthyridin-2-yl)-7-oxo-2,5-dithia-8-azabicyclo(4.3.0)non-10-en-9-yl) 4-methylpiperazine-1-carboxylate 6-(7-chloro-1,8-naphthyridin-2-yl)-2,3,6,7-tetrahydro-7-oxo-5H-(1,4)dithiino(2,3-c)pyrrol-5-yl-4-methylpiperazine-1-carboxylate RP 31264 RP-3124 RP-31264 suriclone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


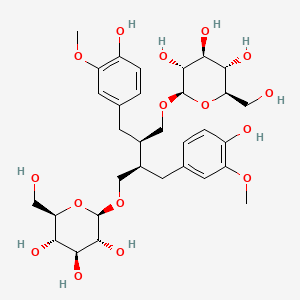
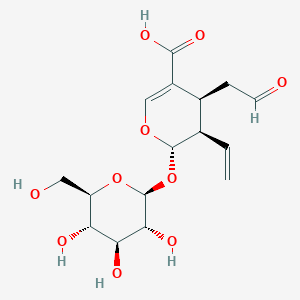
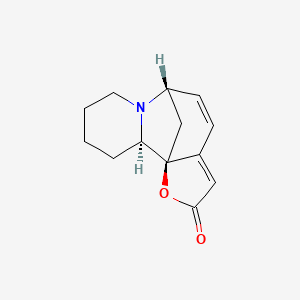
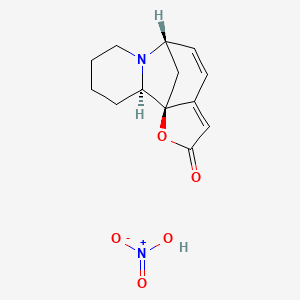
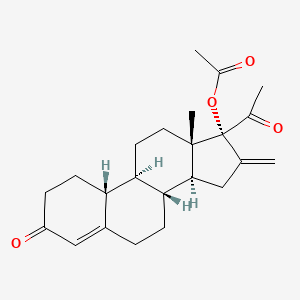
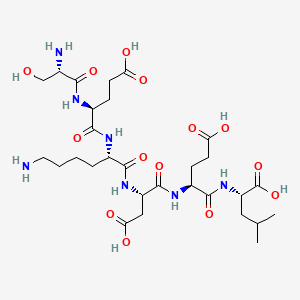
![3-[(3-Aminopropyl)selanyl]-l-alanine](/img/structure/B1681722.png)
